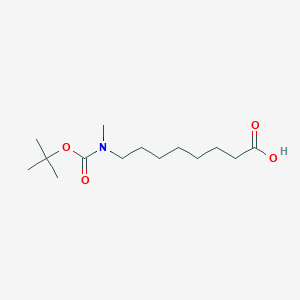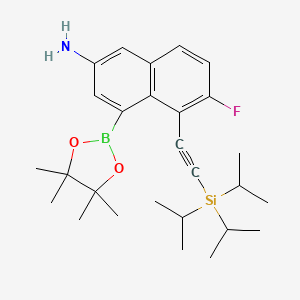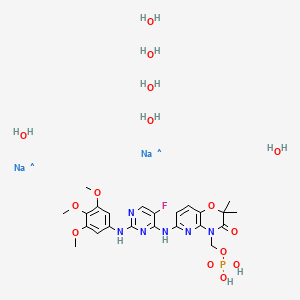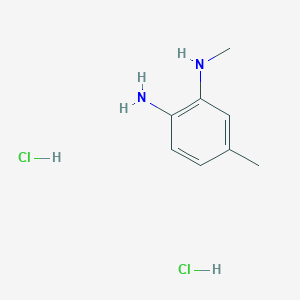
1-(1,2-Dichloroethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dichloroethyl)-4-methylbenzene is an organic compound with the chemical formula C9H10Cl2. It is a derivative of benzene, where a 1,2-dichloroethyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,2-Dichloroethyl)-4-methylbenzene can be synthesized through the reaction of 4-methylbenzyl chloride with ethylene dichloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and safety, with strict adherence to environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2-Dichloroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of 1-(ethyl)-4-methylbenzene.
Substitution: Formation of compounds like 1-(1,2-dihydroxyethyl)-4-methylbenzene or 1-(1,2-diaminoethyl)-4-methylbenzene.
Aplicaciones Científicas De Investigación
1-(1,2-Dichloroethyl)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized as a solvent and as a starting material for the production of dyes, resins, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dichloroethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alterations in cellular signaling pathways.
Comparación Con Compuestos Similares
1-(1,2-Dichloroethyl)-4-methylbenzene can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Similar in structure but lacks the methyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-(1,2-Dichloroethyl)benzene: Lacks the methyl group, resulting in different physical and chemical properties.
4-Methylbenzyl chloride: Lacks the dichloroethyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of the dichloroethyl and methyl groups, which confer distinct reactivity and solubility properties, making it valuable in various chemical and industrial processes.
Propiedades
Fórmula molecular |
C9H10Cl2 |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
1-(1,2-dichloroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
Clave InChI |
WAUMFTWHNXCPNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)


![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)

![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)


![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)


